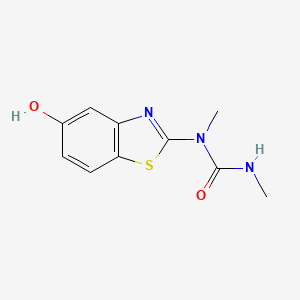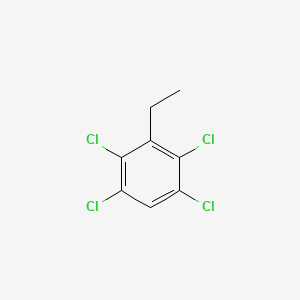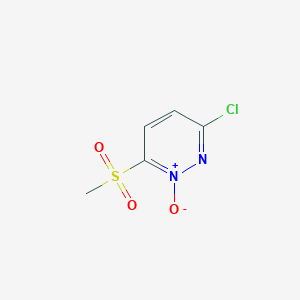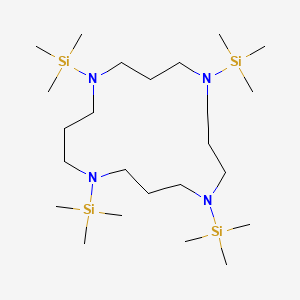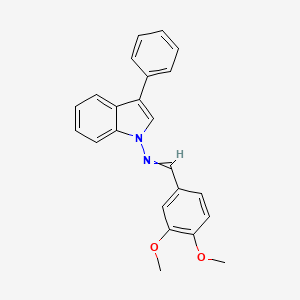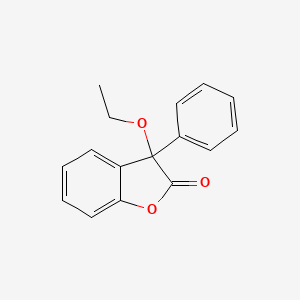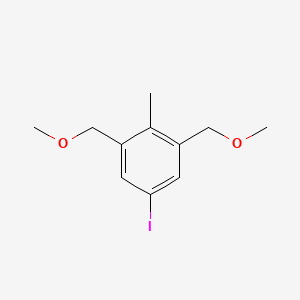
5-Iodo-1,3-bis(methoxymethyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1,3-bis(methoxymethyl)-2-methylbenzene is an organic compound with the molecular formula C10H13IO2. It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with iodine, methoxymethyl, and methyl groups, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1,3-bis(methoxymethyl)-2-methylbenzene typically involves the iodination of 1,3-bis(methoxymethyl)-2-methylbenzene. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like dichloromethane. The reaction conditions include maintaining a low temperature to control the reactivity of iodine and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a similar iodination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1,3-bis(methoxymethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the iodine atom.
Oxidation: Aldehydes or carboxylic acids derived from the methoxymethyl groups.
Reduction: The corresponding hydrocarbon with the iodine atom replaced by hydrogen.
Scientific Research Applications
5-Iodo-1,3-bis(methoxymethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-Iodo-1,3-bis(methoxymethyl)-2-methylbenzene depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(methoxymethyl)-2-methylbenzene: Lacks the iodine atom, making it less reactive in substitution reactions.
5-Bromo-1,3-bis(methoxymethyl)-2-methylbenzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
5-Chloro-1,3-bis(methoxymethyl)-2-methylbenzene: Contains a chlorine atom, which is less reactive than iodine but more reactive than bromine.
Uniqueness
5-Iodo-1,3-bis(methoxymethyl)-2-methylbenzene is unique due to the presence of the iodine atom, which imparts higher reactivity in substitution reactions compared to its bromo and chloro analogs. This makes it a valuable compound for specific synthetic applications where high reactivity is desired.
Properties
CAS No. |
62224-12-8 |
|---|---|
Molecular Formula |
C11H15IO2 |
Molecular Weight |
306.14 g/mol |
IUPAC Name |
5-iodo-1,3-bis(methoxymethyl)-2-methylbenzene |
InChI |
InChI=1S/C11H15IO2/c1-8-9(6-13-2)4-11(12)5-10(8)7-14-3/h4-5H,6-7H2,1-3H3 |
InChI Key |
UQMFTOBZSPXMIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1COC)I)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, ethyl-, [[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]di-2,1-ethanediyl ester](/img/structure/B14545482.png)
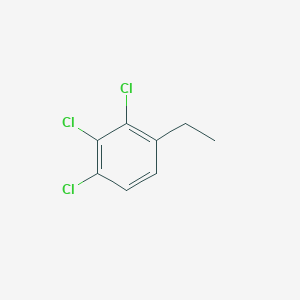
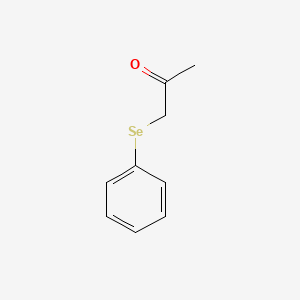
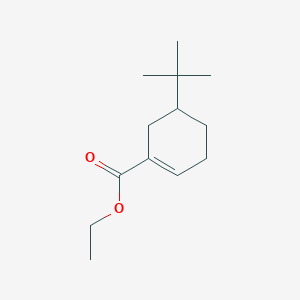
![3-[(4-Methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14545500.png)
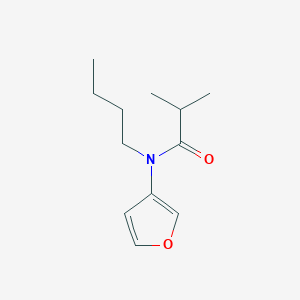
![4-{(E)-[(4-Ethenylphenyl)imino]methyl}benzonitrile](/img/structure/B14545511.png)
![N-[1-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14545514.png)
